tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and ketones under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a building block for designing bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate: Similar structure but lacks the 2-methyl group on the aromatic ring.
tert-Butyl 2-(4-chloro-2-methylphenyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is unique due to the combination of its fluorinated aromatic ring and the piperidine ring with a ketone group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-11-9-12(18)5-6-14(11)15-10-13(20)7-8-19(15)16(21)22-17(2,3)4/h5-6,9,15H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNBIHJGZBQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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